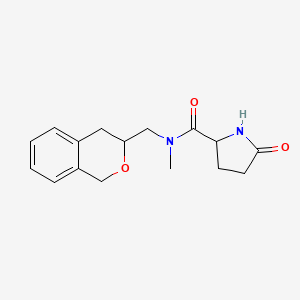

N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carboxamide compounds can involve various strategies, including the reaction of amines with carboxylic acids or their derivatives. For example, paper describes the synthesis of monoamide isomers through an acyl chloride reaction, which could be a relevant method for synthesizing the target compound. Similarly, paper details the synthesis of a pyridine carboxamide by reacting an amino-substituted pyridine with a pyridine carboxylic acid, suggesting that similar methods could be applied to synthesize "N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide."

Molecular Structure Analysis

The molecular structure of carboxamides can be characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as mentioned in paper . These techniques allow for the determination of the functional groups present and the overall molecular architecture. The presence of substituents on the carboxamide can influence the molecular properties and reactivity, which is discussed in terms of inductive effects in paper .

Chemical Reactions Analysis

Carboxamide compounds can undergo various chemical reactions, including ring-opening and rearrangements. Paper discusses the reductive ring opening of an isoxazolidine moiety leading to a chromene carboxamide derivative, which involves tandem intramolecular rearrangements. This indicates that the target compound may also undergo similar transformations under reductive conditions. Acid-catalyzed transformations of carboxamides can lead to ring opening and the formation of new heterocyclic systems, as shown in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The papers provided do not directly discuss the physical properties of "this compound," but they do provide a general understanding of how the structure can affect these properties. For instance, the presence of a pyridine N-oxide group in carboxamides can facilitate the formation of cocrystals with other pharmaceutical compounds, as mentioned in paper , suggesting that the target compound may also form cocrystals under suitable conditions.

Applications De Recherche Scientifique

Crystal Engineering and Pharmaceutical Co-crystals

The carboxamide-pyridine N-oxide heterosynthon, characterized by N-H...O- hydrogen bonding and C-H...O interaction, illustrates a novel approach to crystal engineering. This concept is utilized in assembling isonicotinamide N-oxide into a triple helix architecture, demonstrating potential applications in synthesizing co-crystals of pharmaceuticals, although not directly mentioning N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide, it highlights the significance of carboxamide frameworks in drug formulation and crystal design (L. Reddy, N. Babu, A. Nangia, 2006).

Antimicrobial Agents

A study on pyrrole tetraamides, which share a core structural similarity with carboxamides, reveals their potent antibacterial activity against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. This indicates the potential of similar compounds, like this compound, in developing new antimicrobial agents (N. Dyatkina et al., 2002).

Antidepressant and Nootropic Agents

The synthesis and pharmacological evaluation of compounds related to carboxamides, specifically Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, have shown promising antidepressant and nootropic activities. This suggests that this compound could be explored for similar CNS (Central Nervous System) therapeutic applications (Asha B. Thomas et al., 2016).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with structural elements common to carboxamides, acts as a selective inhibitor of histone deacetylases 1-3 and 11, showcasing its potential as an anticancer drug. This highlights the broader implications of carboxamide derivatives like this compound in cancer therapy (Nancy Z. Zhou et al., 2008).

Electrospray Ionization Tandem Mass Spectrometry for Polymer Analysis

Electrochemical oxidation mechanisms of polyamides containing N-methylpyrrole and N-methylimidazole were investigated using electrospray ionization tandem mass spectrometry. This study provides insights into the structural identification of oxidation products, potentially relevant for analyzing the stability and reactivity of this compound in polymeric materials (Zhonghua Ji et al., 2005).

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-18(16(20)14-6-7-15(19)17-14)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13-14H,6-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTPPXBFBGPVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)